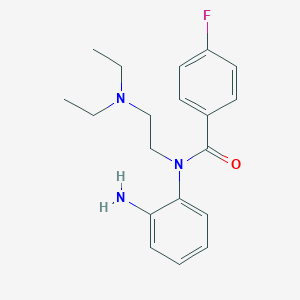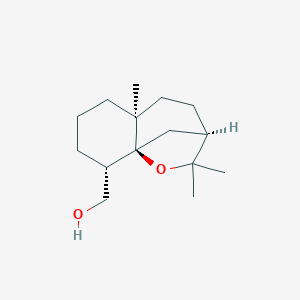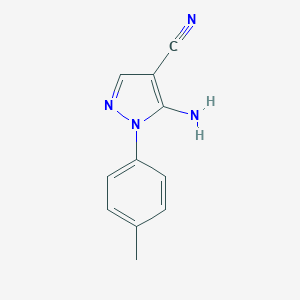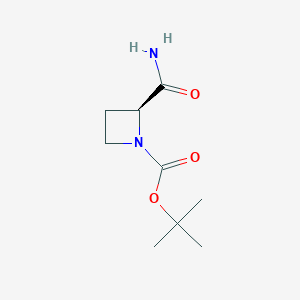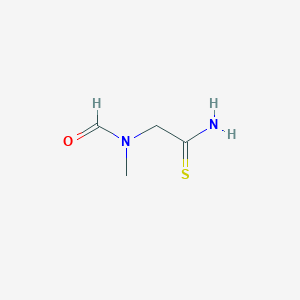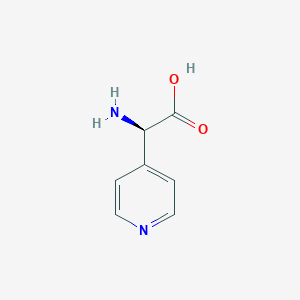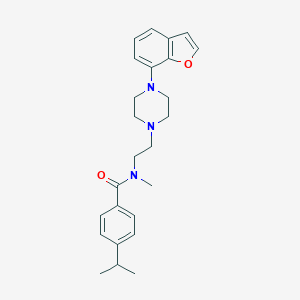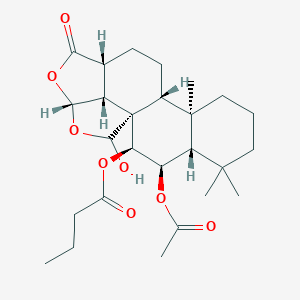
Aplyroseol 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplyroseol 4 is a natural product isolated from the marine sponge Aplysina fistularis. It belongs to the family of brominated pyrrole alkaloids, which have been shown to exhibit a wide range of biological activities. Aplyroseol 4 has attracted significant attention due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Structure
- Absolute Stereochemistry of Aplyroseol-1 : A study by Hambley, Taylor, and Toth (1997) established the absolute stereochemistry of aplyroseol-1, a diterpenoid isolated from Aplysillarosea Barrois, through X-ray diffraction methods. This research contributes to understanding the structural aspects of aplyroseol compounds (Hambley, Taylor, & Toth, 1997).
Isolation and Characterization
- Isolation from Marine Sponges : The work by Karuso and Taylor (1986) focused on isolating spongian diterpenes from the marine sponge Aplysilla rosea Barrois, including aplyroseol-1 and related compounds like aplyroseol-2 to aplyroseol-6. This study is significant for understanding the diversity of aplyroseol compounds in marine organisms (Karuso & Taylor, 1986).
Chemical Synthesis
- Stereoselective Synthesis of Aplyroseol-1 : Abad et al. (1993) achieved the enantiomerically pure synthesis of natural spongian pentacyclic diterpenes like aplyroseol-1 and aplyroseol-2 from (+)-podacarp-8(14)-en-13-one. Their research provides insights into the synthetic pathways for creating these compounds in a laboratory setting (Abad, Arnó, Marín, & Zaragozá, 1993).
Potential Applications in Drug Delivery
- Development of Self-Nanoemulsifying Drug Delivery Systems : Okonogi et al. (2021) explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) containing 4-Allylpyrocatechol to enhance its water solubility. This study is crucial for understanding how aplyroseol compounds could be used in drug delivery systems, particularly for treating infections like those caused by Candida albicans (Okonogi, Phumat, Khongkhunthian, Chaijareenont, Rades, & Müllertz, 2021).
Eigenschaften
CAS-Nummer |
106009-78-3 |
|---|---|
Produktname |
Aplyroseol 4 |
Molekularformel |
C26H38O8 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-20-18(31-13(2)27)19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15-,17+,18-,19+,20-,22+,23?,25-,26+/m1/s1 |
InChI-Schlüssel |
XMYXVLQEZYXOCY-ZAUYXDBESA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@]14[C@H]5[C@@H](CC3)C(=O)O[C@H]5OC4O)C)OC(=O)C |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



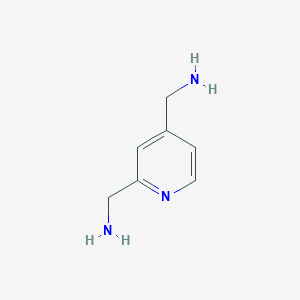
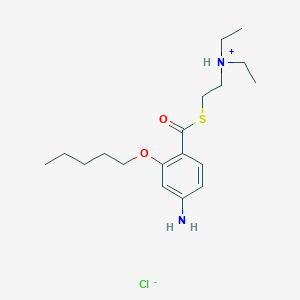
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
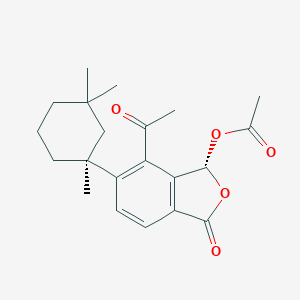
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
